molecular formula C16H19ClN4O4 B1423337 4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide CAS No. 1306738-25-9

4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide

Cat. No. B1423337
CAS RN: 1306738-25-9
M. Wt: 366.8 g/mol
InChI Key: APJKDSVMEHZCMM-UHFFFAOYSA-N
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Description

“4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide” is a chemical compound . It’s a derivative of chloroacetyl chloride , which is a colorless to light yellow liquid with a very pungent odor .


Synthesis Analysis

The synthesis of such compounds often involves the N-chloroacetylation of amino compounds . This process is efficient and highly chemoselective . The reaction conditions have been optimized by studying the effects of buffers, metal salts, and HCl scavengers .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups . It includes a piperazine ring, which is a common feature in many drug molecules .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in N-chloroacetylation reactions . The electrophilic nature of the substituents on the acid chloride does not affect the product formation, and the required amides are formed in high yields .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results . Its structure, which includes a piperazine moiety, is significant in drug design. Piperazine derivatives are present in more than twenty classes of pharmaceuticals , indicating the importance of this compound in developing new medications.

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry. The compound can be used in intra- and intermolecular reactions to form various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have a wide range of pharmacological applications.

Biological Activity Studies

The compound’s piperazine ring is a common feature in molecules that exhibit significant biological activity. It can be used to synthesize compounds for biological evaluation, potentially leading to the discovery of new drugs with piperidine moieties .

Chemical Synthesis Methodology

Researchers can employ this compound to develop fast and cost-effective methods for synthesizing substituted piperidines, which are important synthetic blocks for drug construction .

Pharmacological Applications

The compound’s derivatives are used in the pharmaceutical industry for their pharmacological activity. They are involved in the discovery and evaluation of potential drugs containing piperidine moieties, which are essential in drug development .

Organic Chemistry Research

In organic chemistry, this compound can be used to explore multicomponent reactions, cyclization, cycloaddition, annulation, and amination processes. These reactions are fundamental in creating complex organic molecules .

Development of Cost-Effective Synthesis

The compound can aid in the development of cost-effective synthesis methods for biologically active piperidines, which are valuable in the pharmaceutical industry .

Educational Purposes

In academic settings, this compound can be used to teach advanced organic synthesis techniques, demonstrating the practical applications of theoretical knowledge in organic chemistry .

Safety and Hazards

Chloroacetyl chloride, a related compound, is known to be very toxic by inhalation and corrosive to metals and tissue . It’s reasonable to assume that “4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide” may have similar hazards, but specific safety data for this compound is not available in the sources I found.

properties

IUPAC Name

4-[[2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]acetyl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4/c1-18-15(24)10-2-4-11(5-3-10)20-13(22)8-12-16(25)19-6-7-21(12)14(23)9-17/h2-5,12H,6-9H2,1H3,(H,18,24)(H,19,25)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJKDSVMEHZCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide
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4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide
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4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide

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